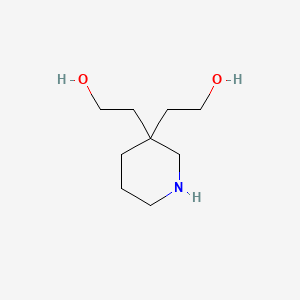

3,3-Piperidinediethanol

Description

Structure

3D Structure

Properties

CAS No. |

873433-30-8 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-[3-(2-hydroxyethyl)piperidin-3-yl]ethanol |

InChI |

InChI=1S/C9H19NO2/c11-6-3-9(4-7-12)2-1-5-10-8-9/h10-12H,1-8H2 |

InChI Key |

PFDGQDCEQMVHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Piperidinediethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Piperidinediethanol is a disubstituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, and predicted properties such as melting point, boiling point, solubility, pKa, and logP. Due to a lack of extensive experimental data in publicly available literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these key parameters. Furthermore, a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of action for piperidine derivatives are presented to provide a broader context for researchers.

Core Physicochemical Data

While experimental data for this compound is limited, its basic molecular information has been established. This section summarizes the known and predicted physicochemical properties of the compound.

Molecular and Predicted Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available information and computationally predicted values. It is crucial to note that predicted values are estimations and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 873433-30-8 | Publicly available chemical databases |

| Molecular Formula | C9H19NO2 | Publicly available chemical databases |

| Molecular Weight | 173.25 g/mol | Publicly available chemical databases |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | 315.8±25.0 °C (at 760 mmHg) | Predicted using computational models |

| Predicted Water Solubility | 1.15 x 105 mg/L at 25°C | Predicted using computational models |

| Predicted pKa | 9.5 (most basic) | Predicted using computational models |

| Predicted logP | -1.2 | Predicted using computational models |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, ensuring uniform heat distribution.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.

-

Melting Range: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will rise and pass into the condenser.

-

Equilibrium: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid, representing the equilibrium between the liquid and vapor phases.

-

Collection: The condensed liquid (distillate) is collected in the receiving flask.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Solubility Value: The determined concentration is reported as the aqueous solubility of the compound at the specified temperature and pH.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it indicates the affinity of the piperidine nitrogen for a proton.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been protonated.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV/MS).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Pharmacological Context

To provide a comprehensive understanding of this compound, this section includes a representative synthetic workflow and a diagram illustrating a common pharmacological mechanism of piperidine derivatives.

Representative Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

General Pharmacological Mechanism of Piperidine Derivatives

Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive molecules. They often serve as key pharmacophores that interact with various biological targets. One of the most well-known roles of the piperidine moiety is its interaction with G-protein coupled receptors (GPCRs), such as opioid or muscarinic receptors. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. This interaction is a key anchoring point for many piperidine-containing ligands.

The following diagram illustrates this general mechanism of action.

3,3-Piperidinediethanol chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,3-Piperidinediethanol is a sparsely documented compound. As such, the experimental protocols and characterization data presented herein are hypothetical and based on established principles of organic chemistry and data from analogous structures. This guide is intended to provide a foundational understanding and a theoretical framework for future research.

Chemical Structure and Identification

This compound is a piperidine derivative characterized by the presence of two ethanol substituents attached to the third carbon of the piperidine ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,2'-(Piperidin-3,3-diyl)diethanol | N/A |

| CAS Number | 873433-30-8 | [1] |

| Molecular Formula | C9H19NO2 | N/A |

| Molecular Weight | 173.25 g/mol | N/A |

| SMILES | OCCC1(CCO)CCCNC1 | [1] |

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable piperidine precursor. A plausible route involves the dialkylation of a protected 3,3-piperidinedicarboxylate derivative followed by reduction.

2.1 Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway involves the protection of the piperidine nitrogen, followed by the reduction of the ester groups at the 3-position to the corresponding diol.

Workflow of the Proposed Synthesis:

Caption: Hypothetical synthesis of this compound.

2.2 Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of Diethyl 3,3-piperidinedicarboxylate

-

To a solution of diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM (2 x 10 mL/mmol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-diethyl 3,3-piperidinedicarboxylate.

Step 2: Reduction of the Di-ester

-

A solution of N-Boc-diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dry tetrahydrofuran (THF, 15 mL/mmol) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in dry THF at 0 °C.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

-

The resulting mixture is stirred for 1 hour, and the solid is filtered off and washed with THF.

-

The filtrate is concentrated under reduced pressure to give N-Boc-3,3-piperidinedimethanol.

Step 3: Deprotection of the Piperidine Nitrogen

-

To a solution of N-Boc-3,3-piperidinedimethanol (1.0 eq) in DCM (10 mL/mmol) is added trifluoroacetic acid (TFA, 5 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and basified with 2M NaOH to pH > 10.

-

The aqueous solution is extracted with DCM (3 x 15 mL/mmol).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimental data, the following properties are predicted based on computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~280-300 °C at 760 mmHg |

| Melting Point | ~50-60 °C |

| LogP | ~ -0.5 |

| pKa (most basic) | ~10.5 (amine) |

3.1 Predicted Spectroscopic Characterization

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~3.7-3.8 ppm (t, 4H): -CH₂-OH protons.

-

δ ~2.8-3.0 ppm (m, 4H): Protons on carbons adjacent to the nitrogen (C2 and C6).

-

δ ~1.8-2.0 ppm (br s, 1H): -NH proton.

-

δ ~1.6-1.8 ppm (m, 4H): -CH₂-CH₂-OH protons.

-

δ ~1.4-1.6 ppm (m, 2H): Protons on C5.

-

δ ~1.2-1.4 ppm (m, 2H): Protons on C4.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~60-62 ppm: -CH₂-OH carbons.

-

δ ~48-50 ppm: C2 and C6 carbons.

-

δ ~40-42 ppm: Quaternary C3 carbon.

-

δ ~35-37 ppm: -CH₂-CH₂-OH carbons.

-

δ ~25-27 ppm: C5 carbon.

-

δ ~22-24 ppm: C4 carbon.

-

-

IR (Predicted, cm⁻¹):

-

~3300-3400 (broad): O-H and N-H stretching.

-

~2850-2950: C-H stretching.

-

~1450: C-H bending.

-

~1050: C-O stretching.

-

-

Mass Spectrometry (Predicted, ESI+):

-

m/z: 174.1494 [M+H]⁺.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical's structure and its key functional groups, which dictate its chemical properties and potential applications.

References

A Technical Guide to the Potential Biological Activities of Piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the biological activity of the specific compound 3,3-Piperidinediethanol did not yield any specific data. This guide, therefore, provides a broader overview of the well-documented biological activities of the piperidine scaffold, a core structure in numerous pharmaceuticals. The information presented is based on various derivatives of piperidine and is intended to serve as a foundational resource for researchers interested in this chemical class.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug discovery is due to its favorable physicochemical properties, including its ability to serve as a versatile scaffold for introducing diverse substituents, which can modulate pharmacological activity and pharmacokinetic profiles.[3][4] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities including analgesic, antipsychotic, antimicrobial, antiviral, and anticancer effects.[1][5]

Key Biological Activities of Piperidine Derivatives

The versatility of the piperidine scaffold has led to the development of drugs targeting a wide range of biological systems. The following sections detail some of the most significant and well-researched activities.

Analgesic Activity

The piperidine moiety is a critical pharmacophore in many potent analgesics, most notably in the opioid class of drugs.[6]

Mechanism of Action: Many piperidine-based analgesics, particularly the phenylpiperidine series which includes fentanyl and meperidine, exert their effects by acting as agonists at opioid receptors, primarily the µ-opioid receptor.[6][7] Agonism at these G-protein coupled receptors, located in the central and peripheral nervous systems, leads to an inhibition of ascending pain pathways, an increased pain threshold, and the production of sedative effects.[7] The analgesic effect of some derivatives has been shown to be reversible by opioid antagonists like naloxone, confirming their mechanism of action through opioid receptors.[6]

Quantitative Data:

| Compound Class/Derivative | Assay | Result | Reference |

| 4-Amino Methyl Piperidine (HN58) | Acetic acid-induced writhing test (mice) | 100% inhibition of writhing | [6] |

| 4-(4'-bromophenyl)-4-piperidinol (PD1) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |

| Phenacyl derivative (PD3) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |

| Phenacyl derivative (PD5) | Ex vivo pain model | Highly significant analgesic effect (p < 0.01) | [8] |

Experimental Protocols:

-

Writhing Test: This is a common in vivo model for assessing visceral pain. Mice are injected intraperitoneally with an irritant like acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted over a period, and a reduction in this number in drug-treated animals compared to a control group indicates analgesic activity.[6]

-

Tail-Flick Test: This test is used to evaluate spinal analgesia. A portion of a mouse's tail is exposed to a heat source, and the latency to flick the tail away is measured. An increase in this latency period suggests an analgesic effect.[6]

-

Molecular Docking: A computational method used to predict the binding mode and affinity of a ligand (the piperidine derivative) to the active site of a target protein (e.g., the µ-opioid receptor). This helps in understanding the structure-activity relationship and in designing more potent compounds.[6][8]

Signaling Pathway Visualization:

Caption: Opioid receptor signaling pathway for piperidine-based analgesics.

Antipsychotic Activity

Piperidine and piperazine derivatives are foundational scaffolds for numerous typical and atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[9][10]

Mechanism of Action: The antipsychotic effects of these compounds are primarily mediated by their interaction with dopamine and serotonin receptors in the brain.[9] Atypical antipsychotics often exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[11] Some newer derivatives are being designed as multi-receptor agents, targeting a combination of dopamine and serotonin receptor subtypes to optimize efficacy and minimize side effects like weight gain.[11]

Quantitative Data:

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 17m (Coumarin piperidine derivative) | Dopamine D2 | High Affinity | [11] |

| 17m (Coumarin piperidine derivative) | Dopamine D3 | High Affinity | [11] |

| 17m (Coumarin piperidine derivative) | Serotonin 5-HT1A | High Affinity | [11] |

| 17m (Coumarin piperidine derivative) | Serotonin 5-HT2A | High Affinity | [11] |

| 17m (Coumarin piperidine derivative) | Serotonin 5-HT2C | Low Affinity | [11] |

| 17m (Coumarin piperidine derivative) | Histamine H1 | Low Affinity | [11] |

Experimental Protocols:

-

Receptor Binding Assays: These in vitro assays measure the affinity of a compound for a specific receptor target. Radioligand binding assays are commonly used, where the test compound's ability to displace a known radioactive ligand from the receptor is quantified to determine its binding affinity (Ki).[11]

-

Animal Models of Schizophrenia:

-

Apomorphine-induced climbing: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in rodents. Antipsychotic drugs that block D2 receptors can inhibit this behavior.[11]

-

MK-801-induced hyperactivity: MK-801 is an NMDA receptor antagonist that induces hyperactivity in rodents, mimicking some symptoms of schizophrenia. This model is used to assess the efficacy of potential antipsychotics.[11]

-

Signaling Pathway Visualization:

Caption: Antipsychotic mechanism via D2 and 5-HT2A receptor antagonism.

Antimicrobial Activity

The piperidine scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[12]

Mechanism of Action: The mechanisms by which piperidine derivatives exert their antimicrobial effects are diverse and depend on the overall structure of the molecule. They can disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism is often not fully elucidated in initial screening studies.

Quantitative Data:

| Compound(s) | Target Organism | Assay | Result (MIC, µg/mL) | Reference |

| Compound 6 (novel derivative) | Bacillus subtilis | MIC Determination | 0.75 mg/mL | |

| Compound 6 (novel derivative) | E. coli, S. aureus, et al. | MIC Determination | 1.5 mg/mL | |

| Halogenobenzene derivatives (3, 5, 6, 7) | Various bacteria & C. albicans | MIC Determination | 32 - 512 | [13] |

| Oxazolidinone derivative (12a) | Penicillin-resistant S. pneumoniae | MIC Determination | 2- to 3-fold more potent than linezolid | [14] |

Experimental Protocols:

-

Agar Disc Diffusion Method: This is a qualitative or semi-quantitative method to screen for antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The plate is incubated, and the formation of a clear zone of inhibition around the disc indicates antimicrobial activity. The diameter of this zone is proportional to the compound's potency.[15]

-

Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is typically performed using broth microdilution or agar dilution methods.[12][13]

Experimental Workflow Visualization:

Caption: Workflow for antimicrobial screening of piperidine derivatives.

Conclusion

While specific biological data for this compound remains elusive in the current literature, the broader class of piperidine derivatives represents one of the most fruitful areas of medicinal chemistry.[1][4] The piperidine scaffold is a privileged structure that has given rise to a multitude of clinically significant drugs with diverse biological activities, including potent analgesics, effective antipsychotics, and broad-spectrum antimicrobial agents. The continued exploration of novel substitution patterns on the piperidine ring, guided by modern computational and experimental techniques, promises to yield new therapeutic agents to address a wide range of unmet medical needs.[2][3] This guide serves as a testament to the versatility of the piperidine core and as a foundational resource for researchers aiming to harness its potential in future drug discovery endeavors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on 3,3-Piperidinediethanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,3-piperidinediethanol and its analogs represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and biological activities. It is designed to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics. This document details synthetic methodologies, summarizes structure-activity relationships (SAR), and presents available quantitative biological data. Furthermore, it outlines experimental protocols for key synthetic and biological evaluations and visualizes pertinent pathways and workflows to facilitate a deeper understanding of this promising class of molecules.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a privileged scaffold in drug design. The specific substitution pattern at the 3-position of the piperidine ring can significantly influence the pharmacological profile of the resulting compounds. The introduction of two ethanol moieties at the 3-position, creating the this compound core, offers a unique combination of a hydrophilic diol functionality with the versatile piperidine ring, opening avenues for novel molecular interactions and biological activities.

This guide will explore the current state of knowledge regarding this compound derivatives, covering their synthesis, known biological targets, and potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of 3,3-disubstituted piperidines can be challenging due to the steric hindrance at the 3-position. However, several synthetic strategies can be employed and adapted for the preparation of the this compound core and its analogs.

A general and adaptable approach involves the construction of a suitable acyclic precursor followed by cyclization to form the piperidine ring. One potential route starts from a readily available starting material like diethyl malonate.

General Synthetic Scheme

A plausible synthetic route to N-substituted this compound derivatives is outlined below. This multi-step synthesis involves the initial formation of a disubstituted malonate, followed by reduction and subsequent cyclization.

References

Technical Guide: Spectroscopic Analysis of 3,3-Piperidinediethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of 3,3-Piperidinediethanol. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines detailed experimental protocols and data presentation templates to empower researchers in generating and managing their own analytical data.

Introduction and Synthetic Strategy

A plausible synthetic route could start from a protected 3-piperidinone. The core piperidine structure can be functionalized at the 3-position. The introduction of two ethanol groups could be achieved through various organic synthesis methods, potentially involving a double addition of a protected two-carbon unit to the 3-position, followed by deprotection. Researchers can refer to literature on the synthesis of 3,3-disubstituted piperidine derivatives for detailed methodologies.[1]

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, IR, and MS data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: 10-15 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral width: 200-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical ESI parameters:

-

Capillary voltage: 3-5 kV

-

Nebulizing gas pressure: 10-20 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 200-350 °C

-

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

Data Presentation

The following tables provide a structured format for presenting the acquired spectroscopic data.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| | | | | |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| | |

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| | | |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion Assignment |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | ||

| Fragment ions |

| | | |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a novel compound like this compound.

Caption: Experimental workflow from synthesis to spectroscopic analysis and structure elucidation.

References

3,3-Piperidinediethanol: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Among the diverse range of substituted piperidines, those bearing functionalities at the 3-position are of significant interest. This guide focuses on the potential of 3,3-Piperidinediethanol, a chiral di-functionalized piperidine, as a valuable building block for the synthesis of complex molecules with therapeutic potential. While direct literature on the enantioselective synthesis and application of this compound is limited, this document provides a comprehensive overview of plausible synthetic strategies and potential applications based on established methodologies for related piperidine derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 873433-30-8 | [2] |

| Molecular Formula | C₉H₁₉NO₂ | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

Synthesis of Chiral this compound

The enantioselective synthesis of 3,3-disubstituted piperidines presents a significant synthetic challenge. Several strategies can be envisioned for the preparation of chiral this compound, primarily involving either the asymmetric functionalization of a pre-existing piperidine ring or the construction of the chiral piperidine ring through cyclization reactions.

Hypothetical Enantioselective Synthesis from a Pyridine Precursor

A plausible and efficient route to chiral this compound could commence from a commercially available, symmetrically substituted pyridine precursor, such as diethyl pyridine-3,3-dicarboxylate. The key steps would involve the reduction of the ester groups followed by an asymmetric hydrogenation of the pyridine ring.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for chiral this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3,3-Pyridinedimethanol

-

Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl pyridine-3,3-dicarboxylate in anhydrous THF is added dropwise.

-

Work-up: The reaction is carefully quenched with water, followed by the addition of a sodium hydroxide solution and then more water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield crude 3,3-pyridinedimethanol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Asymmetric Hydrogenation to Chiral this compound

-

Catalyst Preparation: A chiral rhodium or ruthenium catalyst, such as one based on a chiral bisphosphine ligand (e.g., BINAP), is prepared in situ or used as a pre-formed complex.

-

Hydrogenation: 3,3-Pyridinedimethanol is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. The chiral catalyst is added, and the reactor is purged with hydrogen gas. The reaction is then stirred under hydrogen pressure at a specific temperature until the reaction is complete.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantiomerically enriched this compound. The enantiomeric excess (ee) would be determined by chiral HPLC or NMR analysis of a derivatized sample.

Alternative Synthetic Strategies

Other potential routes to chiral 3,3-disubstituted piperidines that could be adapted for this compound include:

-

From Chiral Pool Precursors: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with the desired stereochemistry.

-

Resolution of Racemates: Synthesizing the racemic this compound and then separating the enantiomers using techniques like classical resolution with a chiral acid or enzymatic resolution.

Applications in Drug Development

The diethanol functionality at the C3 position of the piperidine ring offers two primary hydroxyl groups that can be further functionalized, making this compound a versatile building block for creating diverse molecular architectures.

Potential Signaling Pathway Interactions:

Caption: Interaction of a this compound derivative with a target protein.

As a Scaffold for Novel Ligands

The piperidine core can serve as a central scaffold to which various pharmacophoric groups can be attached via the two hydroxyl groups. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the substituents.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of this compound could be designed as ligands for receptors and transporters involved in neurological and psychiatric conditions.

-

Oncology: The ability to generate diverse chemical libraries from this building block makes it a candidate for the discovery of novel kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: The piperidine scaffold is present in several antiviral and antibacterial agents.

Introduction of Rigidity and Defined Stereochemistry

The chiral nature of this compound allows for the synthesis of enantiomerically pure compounds. This is crucial in drug development as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The 3,3-disubstitution pattern can also introduce a degree of conformational constraint to the piperidine ring, which can be advantageous for optimizing binding to a biological target.

Quantitative Data from Analogous Systems

Direct experimental data for reactions involving this compound is scarce. However, data from the synthesis of structurally related 3,3-disubstituted piperidines can provide valuable insights into expected yields and stereoselectivities.

Table 1: Asymmetric Hydrogenation of Pyridine Derivatives (Analogous Systems)

| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 2-Substituted Pyridine | [Rh(COD)Cl]₂ / (R)-BINAP | MeOH | 50 | 25 | 85 | 95 | Adapted from general knowledge |

| 4-Substituted Pyridine | Ru(OAc)₂[(R)-BINAP] | EtOH | 100 | 80 | 92 | >99 | Adapted from general knowledge |

| N-Boc-3-ethyl-pyridine | [Ir(COD)Cl]₂ / Chiral Ligand | CH₂Cl₂ | 60 | 30 | 88 | 97 | Adapted from general knowledge |

Table 2: Reduction of Diethyl Esters to Diols (Analogous Systems)

| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| Diethyl malonate | LiAlH₄ | THF | 0 to rt | >90 | Adapted from general knowledge[3] |

| Diethyl 1,1-cyclopropanedicarboxylate | LiAlH₄ | Diethyl ether | 0 to rt | 95 | Adapted from general knowledge |

| Diethyl adipate | BH₃·THF | THF | rt | 85-95 | Adapted from general knowledge[4] |

Conclusion

This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry and drug discovery. Its di-functional nature, coupled with the stereochemical information embedded in its chiral piperidine core, provides a versatile platform for the synthesis of novel and complex molecules. While direct synthetic routes and applications are not yet widely reported, analogous transformations suggest that its enantioselective synthesis is feasible. Further research into the synthesis and utility of this building block is warranted and could unlock new avenues for the development of innovative therapeutics. The detailed hypothetical protocols and data from related systems provided in this guide offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 3,3-Piperidinediethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Piperidinediethanol is a piperidine derivative of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and application. This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and stability of chemical compounds like this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established, industry-standard experimental protocols. These protocols serve as a robust framework for researchers to generate the necessary data for their specific applications.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section outlines the standard experimental protocol for determining the solubility of a compound like this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the solubility of a compound.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide (DMSO))[2][3]

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[4]

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Data Presentation: Solubility Profile

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Additional Solvents | 25 | Data to be determined | Data to be determined |

| Water | 37 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Evaluating the stability of this compound under various stress conditions is crucial to understand its degradation pathways and to determine appropriate storage and handling conditions. The following sections detail the standard protocols for assessing thermal, hydrolytic, oxidative, and photolytic stability.

Thermal Stability

Objective: To evaluate the effect of temperature on the degradation of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are key thermal analysis techniques used to assess the thermal stability of a compound.[5][6][7]

Procedure (TGA):

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve provides information on the temperatures at which weight loss occurs, indicating decomposition.

Procedure (DSC):

-

Place a small, accurately weighed sample of this compound into a DSC pan and seal it.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

Measure the heat flow to or from the sample relative to a reference.

-

The DSC thermogram reveals thermal events such as melting, crystallization, and decomposition.

Data Presentation: Thermal Stability Data

| Parameter | Value |

| TGA | |

| Onset of Decomposition (°C) | Data to be determined |

| Temperature at 5% Weight Loss (°C) | Data to be determined |

| DSC | |

| Melting Point (°C) | Data to be determined |

| Decomposition Exotherm (°C) | Data to be determined |

Hydrolytic Stability

Objective: To determine the rate and extent of degradation of this compound in aqueous solutions at different pH values.[8][9]

Experimental Protocol: Hydrolytic Degradation Study

Procedure:

-

Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C) for a specified period.

-

At various time points, withdraw aliquots from each solution.

-

Analyze the concentration of the remaining this compound and the formation of any degradation products using a stability-indicating HPLC method.

-

Determine the degradation kinetics (e.g., half-life) at each pH.

Data Presentation: Hydrolytic Stability Data

| pH | Temperature (°C) | Half-life (t½) | Degradation Products Identified |

| 1.2 | 50 | Data to be determined | Data to be determined |

| 4.5 | 50 | Data to be determined | Data to be determined |

| 7.4 | 50 | Data to be determined | Data to be determined |

| 9.0 | 50 | Data to be determined | Data to be determined |

Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Experimental Protocol: Oxidative Degradation Study

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

At various time points, analyze the sample for the parent compound and any degradation products using a stability-indicating HPLC method.

Data Presentation: Oxidative Stability Data

| Oxidizing Agent | Concentration | Temperature (°C) | % Degradation at 24h | Degradation Products Identified |

| Hydrogen Peroxide | 3% | 25 | Data to be determined | Data to be determined |

Photostability

Objective: To evaluate the stability of this compound when exposed to light, following the ICH Q1B guidelines.[10][11][12][13][14]

Experimental Protocol: Photostability Testing (ICH Q1B)

Procedure:

-

Expose samples of this compound (both solid and in solution) to a light source that produces a combination of visible and ultraviolet (UV) light.

-

The light exposure should be controlled and monitored, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

Data Presentation: Photostability Data

| Condition | % Degradation | Appearance Change | Degradation Products Identified |

| Light Exposed (Solid) | Data to be determined | Data to be determined | Data to be determined |

| Dark Control (Solid) | Data to be determined | Data to be determined | Data to be determined |

| Light Exposed (Solution) | Data to be determined | Data to be determined | Data to be determined |

| Dark Control (Solution) | Data to be determined | Data to be determined | Data to be determined |

Experimental Workflow: Stability Assessment

Caption: General Workflow for Stability Assessment.

Signaling Pathways

While specific signaling pathways involving this compound are not documented in the public domain, piperidine and its derivatives are known to interact with various biological targets. For instance, many piperidine-containing compounds are antagonists or agonists of G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generic GPCR signaling pathway that could be relevant for investigating the biological activity of novel piperidine compounds.

Generic GPCR Signaling Pathway

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Standard - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry ASTM E537 - Svenska institutet för standarder, SIS [sis.se]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. jordilabs.com [jordilabs.com]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ikev.org [ikev.org]

- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

The Undocumented History of 3,3-Piperidinediethanol: A Case of Obscurity in Chemical Literature

A comprehensive investigation into the discovery and history of the chemical compound 3,3-Piperidinediethanol has revealed a significant absence of documented information in the public scientific domain. Despite its assigned CAS number (873433-30-8), which confirms its identity within the chemical registry, there are no available scientific articles, patents, or other forms of literature that detail its initial synthesis, key researchers, or the timeline of its development.

This lack of a historical record prevents the creation of an in-depth technical guide as requested. The foundational information necessary to construct such a document, including experimental protocols, quantitative data, and associated biological or chemical pathways, does not appear to have been published.

While searches for related compounds and general synthetic methods for substituted piperidines are plentiful, they do not specifically address the synthesis or study of this compound. This suggests that the compound may be a niche chemical intermediate that has not been the subject of significant academic or industrial research, or that any such research has not been made publicly available.

Due to this absence of foundational data, the core requirements for a technical guide—including data tables, detailed experimental procedures, and visualizations of synthetic or signaling pathways—cannot be fulfilled. The history of this compound remains, for now, undocumented in the annals of chemical science.

Lack of Publicly Available Research Data on 3,3-Piperidinediethanol

Due to the absence of primary source material, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be met as the foundational research is not available.

Further searches for information regarding the synthesis, experimental characterization, and potential pharmacological applications of 3,3-Piperidinediethanol also yielded no specific results. This indicates that the compound is likely not a subject of extensive study within the scientific community at this time.

Therefore, the creation of the requested technical document is not feasible. Should research on this compound be published in the future, a similar request may be serviceable.

Methodological & Application

Application Notes and Protocols for 3,3-Disubstituted Piperidines in Medicinal Chemistry

A Focus on the 3,3-Piperidinediethanol Scaffold and its Analogs

Introduction

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. While specific research on this compound is not extensively documented in current literature, the broader class of 3,3-disubstituted piperidines has garnered significant interest, particularly in the development of novel therapeutics. This document provides an overview of the applications of this scaffold, with a focus on its use in developing inhibitors of the HDM2-p53 protein-protein interaction, a critical target in cancer therapy.

Application Note: 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors

Therapeutic Target: The p53-HDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many human cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase HDM2 (human homolog of MDM2). HDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53, effectively disabling its tumor-suppressive functions.

The disruption of the p53-HDM2 interaction with small molecules is a promising therapeutic strategy to reactivate p53 in cancer cells, thereby restoring its ability to control cell growth and survival.

Mechanism of Action of 3,3-Disubstituted Piperidine Inhibitors

A novel class of 3,3-disubstituted piperidine derivatives has been developed as potent and orally bioavailable inhibitors of the p53-HDM2 interaction. These compounds act as p53 mimetics, binding to a deep hydrophobic pocket on the surface of HDM2 that is normally occupied by key residues of p53 (Phe19, Trp23, and Leu26). By occupying this pocket, the inhibitors competitively block the binding of p53 to HDM2, leading to the stabilization and accumulation of p53. This, in turn, activates downstream p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. The 3,3-disubstituted piperidine core serves as a rigid scaffold to optimally orient the pharmacophoric groups into the respective binding pockets of HDM2.

Quantitative Data

The following table summarizes the in vitro activity of a series of 3,3-disubstituted piperidine analogs as inhibitors of the HDM2-p53 interaction. The data is adapted from studies on novel HDM2-p53 inhibitors.

| Compound ID | R1 | R2 | HDM2 Binding IC50 (nM) | Cell Proliferation IC50 (nM) (SJSA-1 cells) |

| 1 | 4-chlorophenyl | H | 150 | >25000 |

| 2 | 3-chloro-2-fluorophenyl | H | 30 | 1500 |

| 3 | 2-(trifluoromethyl)thiophenyl | H | 10 | 800 |

| 4 | 2-(trifluoromethyl)thiophenyl | CH2CH2OH | 5 | 500 |

| 5 | 2-(trifluoromethyl)thiophenyl | CH2CH2CH2OH | 2 | 300 |

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol outlines a plausible, though hypothetical, synthetic route to this compound based on established methods for the dialkylation of piperidine derivatives.

Methodology:

-

Step 1: Synthesis of N-Boc-3-(carbethoxymethylene)piperidine: To a solution of N-Boc-3-piperidone in an appropriate solvent (e.g., THF), add a base (e.g., NaH) followed by a Wittig reagent such as triethyl phosphonoacetate. The reaction is typically stirred at room temperature until completion.

-

Step 2: Synthesis of N-Boc-3,3-piperidinediacetic acid diethyl ester: The product from Step 1 is subjected to a Michael addition with an acrylate, such as ethyl acrylate, in the presence of a base like sodium ethoxide.

-

Step 3: Reduction to N-Boc-3,3-piperidinediethanol: The resulting diester is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like THF.

-

Step 4: Deprotection to this compound: The N-Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protocol 2: General Synthesis of a 3,3-Disubstituted Piperidine HDM2 Inhibitor

This protocol is adapted from the literature for the synthesis of potent HDM2-p53 inhibitors.

Methodology:

-

Step 1: First Alkylation: N-Boc-3-piperidone is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) corresponding to the desired R1 substituent.

-

Step 2: Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions (e.g., using Burgess reagent or trifluoroacetic acid) to form the corresponding tetrahydropyridine.

-

Step 3: Second Alkylation: The enamine intermediate is then alkylated with a second electrophile (R2-X) to introduce the second substituent at the 3-position.

-

Step 4: Deprotection and Amide Coupling: The N-Boc group is removed, and the resulting secondary amine is coupled with a carboxylic acid, often an aromatic or heteroaromatic acid, using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final inhibitor.

Protocol 3: Fluorescence Polarization Assay for HDM2-p53 Interaction

This is a general protocol for a competitive fluorescence polarization (FP) assay to screen for inhibitors of the HDM2-p53 interaction.

Materials:

-

Recombinant human HDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)

-

Assay buffer (e.g., PBS, 0.01% Triton X-100)

-

Test compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Assay Plate Preparation: Add the diluted test compounds to the wells of the 384-well plate. Include wells for positive control (no HDM2, maximum polarization) and negative control (no inhibitor, minimum polarization).

-

Reagent Addition:

-

Add the fluorescently labeled p53 peptide to all wells at a fixed concentration (e.g., 5-10 nM).

-

Add the HDM2 protein to all wells except the positive control wells, at a concentration determined from a prior titration experiment (typically the EC50 concentration for binding to the peptide).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Disclaimer: The synthetic protocol for this compound is hypothetical and has not been experimentally validated. The other protocols are generalized from published literature and may require optimization for specific applications. Researchers should consult the primary literature and adhere to all laboratory safety guidelines.

3,3-Piperidinediethanol as a Linker in Drug Design: Application Notes and Protocols

A Novel, Versatile Scaffold for Advanced Drug Conjugates

Introduction

In the landscape of modern drug design, the role of chemical linkers is paramount in the development of sophisticated therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker component is critical, influencing key properties of the drug conjugate including its stability in circulation, solubility, cell permeability, and the efficiency of payload release at the target site. While a variety of linkers have been explored, there is a continuous search for novel scaffolds that offer unique advantages. This document explores the potential application of 3,3-Piperidinediethanol as a versatile and bifunctional linker in the design of innovative drug conjugates.

The this compound moiety, with its rigid piperidine core and two reactive hydroxyl groups, presents a unique three-dimensional structure. This distinct architecture can impart favorable physicochemical properties to the resulting drug conjugate, potentially enhancing its therapeutic index. The piperidine ring can improve solubility and cell permeability, while the diethanol arms provide two points for covalent attachment of different molecular entities, such as a targeting ligand and a therapeutic payload.

Core Principles and Potential Applications

The bifunctional nature of this compound allows for its application in various drug design strategies:

-

Antibody-Drug Conjugates (ADCs): In ADCs, one hydroxyl group of the linker can be attached to the antibody, while the other is conjugated to a potent cytotoxic payload. The piperidine scaffold can influence the stability of the ADC in circulation and facilitate efficient release of the payload within the target cancer cell.

-

PROTACs: For PROTACs, the linker tethers a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This compound can serve as a rigid and defined linker to control the spatial orientation of these two ligands, which is crucial for the formation of a productive ternary complex and subsequent target protein degradation.

-

Targeted Drug Delivery: Beyond ADCs and PROTACs, this linker can be employed in other targeted drug delivery systems where a targeting moiety is linked to a therapeutic agent to enhance its delivery to specific cells or tissues, thereby reducing off-target toxicity.

Physicochemical Properties and Design Considerations

While specific experimental data for drug conjugates utilizing a this compound linker is not extensively available in the current scientific literature, the properties of the piperidine scaffold suggest several design advantages:

-

Solubility and Reduced Aggregation: The hydrophilic nature of the diethanol groups and the potential for the piperidine nitrogen to be protonated can enhance the aqueous solubility of the drug conjugate, which is often a challenge with hydrophobic payloads.

-

Rigidity and Conformational Control: The piperidine ring provides a more rigid and defined structure compared to flexible aliphatic or PEG linkers. This rigidity can be advantageous in PROTAC design, where precise positioning of the two ligands is critical for optimal activity.

-

Stereochemistry: The chiral centers within the this compound molecule can be exploited to fine-tune the three-dimensional structure of the linker and its attachment points, potentially influencing the biological activity of the conjugate.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Linker for ADC Development

Objective: To synthesize a derivative of this compound that can be conjugated to an antibody and a cytotoxic drug.

Materials:

-

N-Boc-3,3-bis(hydroxymethyl)piperidine

-

Maleimide-PEG4-Carboxylic Acid

-

Cytotoxic drug with a reactive amine group (e.g., MMAE)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (column chromatography, HPLC)

Procedure:

-

Protection of one hydroxyl group: Selectively protect one of the hydroxyl groups of N-Boc-3,3-bis(hydroxymethyl)piperidine using a suitable protecting group (e.g., TBDMS).

-

Activation of the second hydroxyl group: Activate the remaining free hydroxyl group for conjugation, for example, by converting it into a p-nitrophenyl carbonate.

-

Conjugation to the payload: React the activated linker with the amine-containing cytotoxic drug (e.g., MMAE) to form a carbamate linkage.

-

Deprotection of the first hydroxyl group: Remove the protecting group (e.g., TBDMS) from the other hydroxyl group.

-

Attachment of the maleimide group: React the deprotected hydroxyl group with Maleimide-PEG4-Carboxylic Acid using DCC and DMAP to introduce the maleimide functionality for antibody conjugation.

-

Deprotection of the piperidine nitrogen: Remove the Boc protecting group using TFA.

-

Purification: Purify the final drug-linker construct using column chromatography and/or preparative HPLC.

Protocol 2: Conjugation of the Linker-Payload to an Antibody

Objective: To conjugate the synthesized this compound-based drug-linker to a monoclonal antibody.

Materials:

-

Purified monoclonal antibody (e.g., Trastuzumab)

-

Synthesized drug-linker construct with a maleimide group

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of TCEP in PBS to generate free thiol groups.

-

Conjugation reaction: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react with the free thiols on the antibody to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purification of the ADC: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizing Workflows and Pathways

General Workflow for ADC Synthesis

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Hypothetical PROTAC Mechanism of Action

Synthetic Protocols for 3,3-Piperidinediethanol Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the preparation of 3,3-Piperidinediethanol, a disubstituted piperidine derivative. The synthesis involves a four-step sequence starting from commercially available 3-hydroxypyridine. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Synthesis Overview

The overall synthetic strategy involves the initial preparation of an N-protected piperidin-3-one, followed by a base-mediated dialkylation at the C3 position to introduce two protected hydroxyethyl side chains. Subsequent deprotection of the hydroxyl groups and the piperidine nitrogen affords the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidin-3-one (N-Boc-3-piperidone)

This procedure outlines the synthesis of the key intermediate, N-Boc-3-piperidone, starting from 3-hydroxypyridine. The process involves reduction of the pyridine ring, protection of the piperidine nitrogen, and subsequent oxidation of the hydroxyl group.

Materials:

-

3-Hydroxypyridine

-

Benzyl bromide

-

Methanol

-

Sodium borohydride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Palladium on carbon (10%)

-

Ethyl acetate

-

Hydrochloric acid (0.5 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

N-Benzylation and Reduction: 3-Hydroxypyridine is reacted with benzyl bromide in an organic solvent to yield N-benzyl-3-hydroxypyridinium bromide. This intermediate is then reduced with sodium borohydride in methanol to afford N-benzyl-3-hydroxypiperidine[1].

-

N-Boc Protection: The N-benzyl-3-hydroxypiperidine is subjected to hydrogenolysis using palladium on carbon as a catalyst in the presence of di-tert-butyl dicarbonate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)[1][2]. A typical procedure involves dissolving N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol, adding 10% Pd/C, and then adding (Boc)₂O (1.05 mol). The reaction is carried out under a hydrogen atmosphere[1].

-

Oxidation: The N-Boc-3-hydroxypiperidine is oxidized to N-Boc-3-piperidone. A common method is the Swern oxidation, using an oxidant generated from dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base like triethylamine[1][3].

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate

This step involves the dialkylation of N-Boc-3-piperidone at the C3 position.

Materials:

-

1-(tert-butoxycarbonyl)piperidin-3-one

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

(2-Bromoethoxy)(tert-butyl)dimethylsilane

-

Ammonium chloride solution, saturated

Procedure:

-

A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.

-

A solution of 1-(tert-butoxycarbonyl)piperidin-3-one in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

-

(2-Bromoethoxy)(tert-butyl)dimethylsilane (2.2 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of saturated ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate

This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting groups from the hydroxyl functions.

Materials:

-

tert-butyl 3,3-bis(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate

-

Iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

The TBDMS-protected compound is dissolved in methanol at room temperature[4].

-

A catalytic amount of iron(III) tosylate hexahydrate (e.g., 2 mol%) is added to the solution[4].

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine[4].

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Purification: The product can be purified by column chromatography on silica gel if necessary.

Step 4: Synthesis of this compound

This final step involves the deprotection of the N-Boc group to yield the target compound.

Materials:

-

tert-butyl 3,3-bis(2-hydroxyethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Methanol

Procedure:

-

The N-Boc protected piperidine derivative is dissolved in methanol at room temperature[5].

-

Oxalyl chloride (3 equivalents) is added dropwise to the solution[5]. An increase in temperature and sputtering may be observed.

-

The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC[5].

-

Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the product.

-

The free base can be obtained by neutralization with a suitable base.

Purification: The final product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Expected Yield (%) |